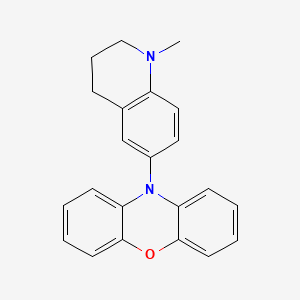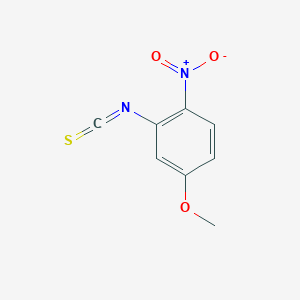
5-Methoxy-2-nitrophenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-nitrophenyl isothiocyanate is an organic compound with the molecular formula C8H6N2O3S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with methoxy and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitrophenyl isothiocyanate typically involves the reaction of 5-methoxy-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of the amine with carbon disulfide and a base, followed by oxidation to form the isothiocyanate . Another method involves the use of phenyl chlorothionoformate in the presence of a base .
Industrial Production Methods
Industrial production of isothiocyanates often employs large-scale reactions using similar methods as described above. The choice of reagents and conditions can vary depending on the desired yield and purity of the product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-nitrophenyl isothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as primary or secondary amines are commonly used in substitution reactions.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides can be used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Thioureas: Formed from substitution reactions with amines.
Amino Derivatives: Formed from the reduction of the nitro group.
Hydroxyl Derivatives: Formed from the oxidation of the methoxy group.
Aplicaciones Científicas De Investigación
5-Methoxy-2-nitrophenyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-nitrophenyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. The compound can interact with proteins, DNA, and other cellular components, potentially disrupting their normal functions and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-Methoxy-5-methylphenyl isothiocyanate
- Phenyl isothiocyanate
Uniqueness
5-Methoxy-2-nitrophenyl isothiocyanate is unique due to the presence of both methoxy and nitro groups on the phenyl ring. These substituents can influence the compound’s reactivity and biological activity, making it distinct from other isothiocyanates. The methoxy group can enhance the compound’s solubility and stability, while the nitro group can contribute to its electrophilic nature and potential biological effects .
Propiedades
Fórmula molecular |
C8H6N2O3S |
|---|---|
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
2-isothiocyanato-4-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3S/c1-13-6-2-3-8(10(11)12)7(4-6)9-5-14/h2-4H,1H3 |
Clave InChI |
OPYGRNPHUQGJJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)[N+](=O)[O-])N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


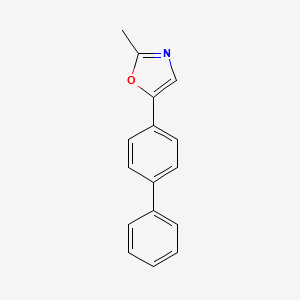
![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
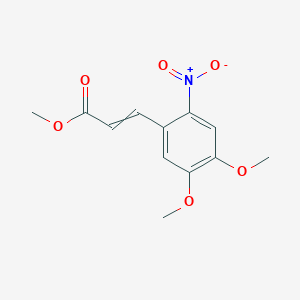
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
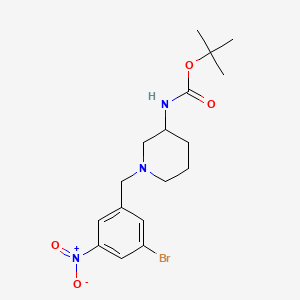
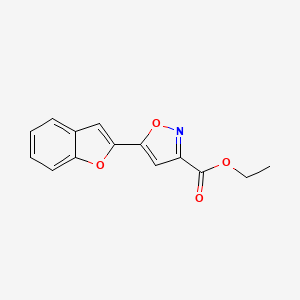
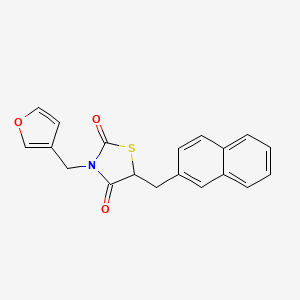
![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
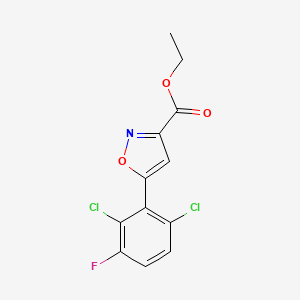
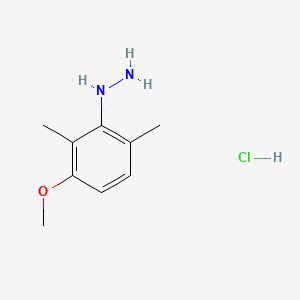
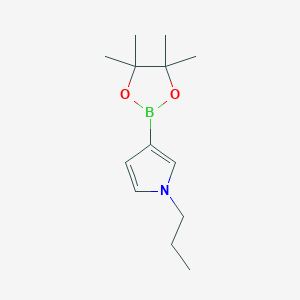
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)
